molecular formula C26H21Cl2N7O4 B11532059 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide

Cat. No.: B11532059
M. Wt: 566.4 g/mol
InChI Key: MPSYHNLBAHJSCA-PNQUVVCRSA-N
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Description

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzimidazole core, an oxadiazole ring, and a hydrazide moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile oxide.

    Coupling Reactions: The final step involves coupling the benzimidazole-oxadiazole intermediate with the dichlorobenzyl and methoxyphenyl groups using standard coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes due to its unique structure.

    Medicine: Potential use as a therapeutic agent, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core and oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(4-nitro-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide
  • **2-[2-(4-amino-1,2,5-thiadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H21Cl2N7O4

Molecular Weight

566.4 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]acetamide

InChI

InChI=1S/C26H21Cl2N7O4/c1-37-22-10-15(6-9-21(22)38-14-16-7-8-17(27)11-18(16)28)12-30-32-23(36)13-35-20-5-3-2-4-19(20)31-26(35)24-25(29)34-39-33-24/h2-12H,13-14H2,1H3,(H2,29,34)(H,32,36)/b30-12+

InChI Key

MPSYHNLBAHJSCA-PNQUVVCRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)OCC5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)OCC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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